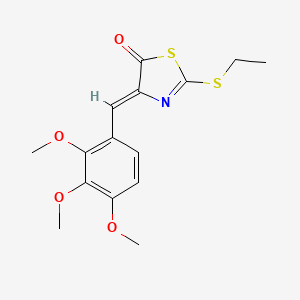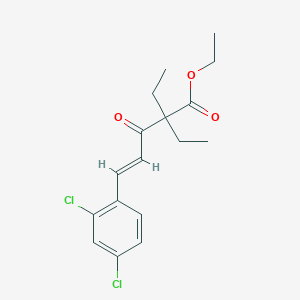![molecular formula C14H14N2O3 B4879742 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4879742.png)
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research. It belongs to the class of isoxazoles and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been shown to interact with various receptors in the brain such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha7 nicotinic acetylcholine receptor. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. It can increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation and cognitive function. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. In addition, 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can reduce the levels of oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its high potency and selectivity for its target receptors. It has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further research is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-methyl-4-nitroanisole with 2,3-dihydrofuran in the presence of a base to yield the corresponding furan derivative. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the reaction of the amino derivative with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as HATU to yield 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia. In addition, 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16-5-4-11-10(7-16)14(15-19-11)9-2-3-12-13(6-9)18-8-17-12/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXOHMAKHKZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)

![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4879690.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879698.png)
![4-fluoro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4879703.png)

![1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]](/img/structure/B4879720.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(1-ethoxyethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879725.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)
